N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a synthetic organic molecule featuring a benzo[b][1,4]oxazepine core fused with a benzene ring. Key structural elements include:
- A 7-membered oxazepine ring with a 4-oxo group and 3,3-dimethyl substitution.
- A cyclohexanecarboxamide substituent at position 8, introducing a saturated six-membered ring that contrasts with aromatic substituents in analogous compounds.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-4-12-23-17-11-10-16(22-19(24)15-8-6-5-7-9-15)13-18(17)26-14-21(2,3)20(23)25/h4,10-11,13,15H,1,5-9,12,14H2,2-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYYYRUEYTODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCCC3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of benzo[b][1,4]oxazepine derivatives with varied substituents. Below is a comparative analysis with three closely related analogs (Evidences 2–4) and one structurally distinct compound ().
Structural and Functional Group Differences
Table 1: Key Structural Comparisons
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing: The azepinone compound () forms N–H⋯O hydrogen-bonded dimers and chains, stabilizing its crystal lattice . The target compound’s oxazepine core and amide group likely enable similar intermolecular interactions, though its fused benzene ring may alter packing efficiency. Methoxy-substituted analogs (Evidences 2, 4) lack crystallographic data but may exhibit reduced hydrogen bonding compared to the target due to fewer polar groups.
- The benzodioxole substituent () introduces rigidity and may reduce solubility in polar solvents .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this compound, and how can structural purity be validated?
- Synthesis : A multi-step approach is typically employed, starting with the formation of the benzoxazepine core via cyclization of substituted precursors. For example, allylation at the 5-position of the benzoxazepinone scaffold can be achieved using allyl halides under basic conditions. The cyclohexanecarboxamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Purity Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT) are critical for confirming molecular structure. For crystalline samples, single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond connectivity .
Q. How can hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?
- Analysis : In related benzoxazepine derivatives, centrosymmetric dimers formed via N–H···O hydrogen bonds between lactam and amide groups stabilize the crystal lattice. Such interactions can affect solubility, melting points, and bioavailability. For instance, hydrogen-bonding networks in similar compounds result in higher melting points (>200°C) and reduced aqueous solubility .
Advanced Research Questions
Q. What experimental design strategies are optimal for resolving contradictory activity data in biological assays?
- Approach :
Factorial Design : Use a 2^k factorial design to evaluate variables (e.g., solvent polarity, temperature) affecting biological activity. For example, solubility issues in polar solvents (e.g., DMSO) may lead to false negatives in cell-based assays .
Orthogonal Validation : Confirm activity via parallel assays (e.g., enzymatic inhibition vs. cellular uptake studies) to distinguish artifacts from true bioactivity .
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., chemokine receptors). The cyclohexane carboxamide group may occupy hydrophobic pockets, while the benzoxazepinone core interacts with polar residues .
- MD Simulations : Perform molecular dynamics (MD) simulations to assess conformational stability under physiological conditions. For example, allyl substituents may induce steric clashes in certain protein conformations .
Q. What are the challenges in optimizing enantiomeric purity for chiral centers in this compound?
- Resolution Techniques :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Asymmetric Synthesis : Employ catalytic asymmetric allylation or enzymatic resolution (e.g., lipase-mediated acyl transfer) to control stereochemistry at the 5-allyl position .
Methodological Notes
- Spectroscopic Data Interpretation : For NMR, compare chemical shifts (δ) of key protons (e.g., allyl protons at δ 5.2–5.8 ppm; cyclohexane CH at δ 1.2–2.1 ppm) with reference compounds to confirm regiochemistry .
- Crystallography : Refinement parameters (e.g., R1 < 0.05, wR2 < 0.15) ensure high confidence in structural assignments. For example, a study on a related compound reported R1 = 0.062 and wR2 = 0.177 after refining 2400 reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
